4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1058234-74-4
VCID: VC11927527
InChI: InChI=1S/C19H19F2N7O/c20-14-4-3-13(11-15(14)21)22-19(29)27-9-7-26(8-10-27)17-6-5-16-23-24-18(12-1-2-12)28(16)25-17/h3-6,11-12H,1-2,7-10H2,(H,22,29)
SMILES: C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)F)F
Molecular Formula: C19H19F2N7O
Molecular Weight: 399.4 g/mol

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide

CAS No.: 1058234-74-4

Cat. No.: VC11927527

Molecular Formula: C19H19F2N7O

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide - 1058234-74-4

Specification

CAS No. 1058234-74-4
Molecular Formula C19H19F2N7O
Molecular Weight 399.4 g/mol
IUPAC Name 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4-difluorophenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C19H19F2N7O/c20-14-4-3-13(11-15(14)21)22-19(29)27-9-7-26(8-10-27)17-6-5-16-23-24-18(12-1-2-12)28(16)25-17/h3-6,11-12H,1-2,7-10H2,(H,22,29)
Standard InChI Key WDRWYHVCMVPHKL-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)F)F
Canonical SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)F)F

Introduction

The compound 4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are well-known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer effects. The structure of this compound features a unique combination of a piperazine moiety linked to a triazole and pyridazine system, which are recognized for their broad spectrum of biological activities.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These methods may include:

  • Solvent-Free Conditions: Some syntheses are conducted without solvents to reduce environmental impact and improve efficiency.

  • Microwave-Assisted Synthesis: This technique can enhance reaction rates and yields by providing controlled heat.

  • Catalysts: Various catalysts, such as bases or metal salts, are used to facilitate specific bond formations and improve reaction efficiency.

Pharmacological Applications

Compounds with similar structures have been explored for various pharmacological applications:

  • Kinase Inhibition: Some analogs have shown potential as kinase inhibitors, which are crucial in cancer therapy by disrupting cell proliferation pathways.

  • Neurokinin Receptor Antagonism: Related compounds have been investigated as selective antagonists for neurokinin receptors, implicated in several physiological processes and diseases.

Research Findings

While specific research findings for 4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide are not detailed in the available sources, compounds with similar structures have demonstrated promising biological activities:

  • Anti-Cancer Effects: Some piperazine derivatives exhibit anti-proliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell migration.

  • Central Nervous System Activity: Piperazine derivatives are often associated with central nervous system activity, making them candidates for neurological treatments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator